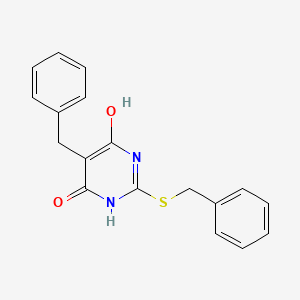

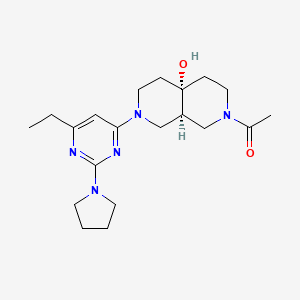

5-benzyl-2-(benzylthio)-6-hydroxy-4(3H)-pyrimidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidinone derivatives often involves strategic functionalization to incorporate various substituents, enhancing the molecule's complexity and utility. For instance, the use of 1-hydroxy-4,6-dimethyl-2(1H)-pyrimidinone as a benzyloxycarbonylating agent illustrates a method of introducing protective groups, which are pivotal in peptide synthesis due to their racemization resistance during the synthesis process (Katoh et al., 1996).

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives is characterized by their heterocyclic core, which influences their electronic and spatial configuration. The conformation of the pyrimidine ring, for example, can adopt structures that significantly impact the molecule's reactivity and interaction with other entities. The crystallization and structural elucidation of such compounds through X-ray diffraction studies shed light on their conformational preferences and potential for intermolecular interactions (Savant et al., 2015).

Chemical Reactions and Properties

Pyrimidinones can undergo a variety of chemical reactions, including substitutions and cyclizations, that enable the formation of novel heterocyclic frameworks. The reactivity of these compounds is significantly influenced by the presence of substituents, which can direct reaction pathways and outcomes. For example, the transformation of pyrimidinones into antithrombotic compounds through thermal fusion with ureas illustrates their versatility in synthetic chemistry (Furrer et al., 1994).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such as α-glucosidase and protein kinases . These enzymes play crucial roles in various biological processes, including carbohydrate metabolism and signal transduction.

Mode of Action

It is suggested that similar compounds inhibit their target enzymes by establishing non-covalent interactions with critical residues within the active site . This interaction can lead to changes in the enzyme’s activity, thereby affecting the biochemical processes in which these enzymes are involved.

Biochemical Pathways

Based on its potential targets, this compound could influence pathways related to carbohydrate metabolism (via α-glucosidase inhibition) and signal transduction (via protein kinase inhibition) .

Result of Action

Similar compounds have been found to exhibit antioxidant, cytotoxic, and enzyme inhibitory activities . These activities can lead to various cellular effects, including changes in cell viability and metabolic activity.

Safety and Hazards

properties

IUPAC Name |

5-benzyl-2-benzylsulfanyl-4-hydroxy-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c21-16-15(11-13-7-3-1-4-8-13)17(22)20-18(19-16)23-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJGSWTWJFRHBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(N=C(NC2=O)SCC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[2-(1,2-benzisoxazol-3-yl)acetyl]piperidin-3-yl}methyl)-2-furamide](/img/structure/B5677812.png)

![1-(2-methyl-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4-yl)-4-pyridin-3-ylpiperidin-4-ol](/img/structure/B5677823.png)

![N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5677830.png)

![3-[(3R*,4S*)-4-(dimethylamino)-1-({[3-(methylthio)phenyl]amino}carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B5677832.png)

![2-ethyl-4-phenyl-9-(1-pyrrolidinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5677834.png)

![(3R*,4S*)-1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5677842.png)

![1-[2-(2-chlorophenoxy)ethyl]piperidine](/img/structure/B5677853.png)

![N-{3-[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5677870.png)

![1-{[ethyl(methyl)amino]sulfonyl}-3-(3-methyl-2-buten-1-yl)-3-piperidinecarboxylic acid](/img/structure/B5677872.png)